molecular formula C19H31N3O2 B7917677 4-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

4-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7917677
M. Wt: 333.5 g/mol
InChI Key: NUHFTLWJSTUUON-UHFFFAOYSA-N
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Description

4-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester is a piperidine-derived compound featuring a benzyl carbamate group at the 1-position and a substituted aminomethyl moiety at the 4-position. The structure includes a tertiary amine system with a 2-aminoethyl-isopropylamine branch, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

benzyl 4-[[2-aminoethyl(propan-2-yl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O2/c1-16(2)22(13-10-20)14-17-8-11-21(12-9-17)19(23)24-15-18-6-4-3-5-7-18/h3-7,16-17H,8-15,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHFTLWJSTUUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Attachment of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides under basic conditions.

    Formation of the Benzyl Ester: The final step involves esterification, where the carboxylic acid group is reacted with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as converting the ester to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant and Anxiolytic Properties
    • Research indicates that derivatives of piperidine compounds exhibit antidepressant effects. The structural modifications in 4-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester may enhance its efficacy in treating mood disorders by modulating neurotransmitter systems such as serotonin and norepinephrine .
  • Neurological Research
    • This compound has been studied for its potential neuroprotective effects. It may influence pathways involved in neurodegeneration, making it a candidate for further investigation in conditions like Alzheimer's disease and Parkinson's disease .
  • Pain Management
    • Studies suggest that piperidine derivatives can act on pain pathways, potentially offering new approaches to analgesics. The compound's unique structure may provide insights into developing safer pain management therapies with fewer side effects compared to traditional opioids .

Table 1: Comparison of Biological Activities

Activity TypeMechanism of ActionReferences
AntidepressantModulation of serotonin and norepinephrine levels
NeuroprotectiveInhibition of neuroinflammatory processes
AnalgesicInteraction with pain receptors

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various piperidine derivatives, including this compound. The results indicated a significant reduction in depressive behaviors in animal models, suggesting its potential as a new class of antidepressants .

Case Study 2: Neuroprotection

In a research article focusing on neurodegenerative diseases, this compound was tested for its ability to protect neuronal cells from oxidative stress. The findings demonstrated that it could significantly reduce cell death in vitro, indicating its promise for future therapeutic applications in neuroprotection .

Mechanism of Action

The mechanism by which 4-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound might bind to specific receptors, altering their activity and leading to downstream biological effects.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, blocking their activity and affecting metabolic pathways.

    Signal Transduction Modulation: The compound might influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Weight Key Features Reported Applications
Target: 4-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester 4-[(2-Aminoethyl-isopropylamino)methyl] ~333.4 (estimated) Tertiary amine with branched alkyl chain; potential for receptor binding Likely CNS-targeted ligand (inferred from analogs)
4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester () 4-[(2-Aminoethyl-methylamino)methyl] 305.42 Smaller methyl group reduces steric hindrance; lower lipophilicity Intermediate in receptor ligand synthesis
4-Amino-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester () 4-Amino-4-(trifluoromethyl) 302.29 Trifluoromethyl group enhances metabolic stability and electronegativity Potential fluorinated drug candidate
4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester () 4-Amino-3-hydroxy 250.30 Hydroxyl group improves solubility; hydrogen bonding capability Pharmaceutical intermediate
4-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester () 4-[(5-Fluoro-pyrimidin-2-ylamino)methyl] 345.29 Pyrimidine ring introduces aromaticity; fluorine enhances target specificity Kinase or protease inhibitor precursor
4-[(3-Bromo-pyridin-4-ylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester () 4-[(3-Bromo-pyridin-4-ylamino)methyl] 405.27 Bromine atom facilitates further functionalization (e.g., cross-coupling) Opioid receptor ligand development

Structural and Functional Insights

  • Aminoethyl-Isopropyl vs. Aminoethyl-Methyl (Target vs. The methyl derivative () may exhibit faster metabolic clearance due to reduced hydrophobicity .
  • Trifluoromethyl Substitution (): The trifluoromethyl group at the 4-position significantly elevates electronegativity and metabolic resistance, making it suitable for applications requiring prolonged half-life (e.g., CNS drugs) .
  • Hydroxy vs. Amino Groups (): The hydroxyl group in ’s compound improves aqueous solubility, which is critical for oral bioavailability, whereas the amino group in the target compound facilitates protonation at physiological pH, aiding receptor interaction .
  • Heterocyclic Modifications (): Pyrimidine or pyridine substitutions (e.g., ) introduce planar aromatic systems that may engage in π-π stacking with receptor residues, enhancing binding affinity. Bromine atoms (e.g., 3-Bromo-pyridin-4-yl) enable further synthetic diversification .

Biological Activity

4-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester, also known by its CAS number 1353979-82-4, is a compound of interest in medicinal chemistry due to its structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.

The compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities. Its molecular formula is C17H30N3O2C_{17}H_{30}N_3O_2 with a molecular weight of approximately 302.44 g/mol. The structure features a piperidine ring substituted with an aminoethyl group and a benzyl ester, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC17H30N3O2
Molecular Weight302.44 g/mol
CAS Number1353979-82-4
StructureStructure

Pharmacological Effects

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent.

  • Antitumor Activity : Preliminary studies have indicated that compounds with similar piperidine structures exhibit antitumor properties by inhibiting specific cancer cell lines. For instance, derivatives have shown selective cytotoxicity against BRCA-deficient cancer cells, suggesting that this compound may possess similar mechanisms of action .
  • Neuroprotective Effects : Research indicates that piperidine derivatives can modulate neurotransmitter systems, potentially offering neuroprotective effects in models of neurodegenerative diseases. The presence of amino groups in the structure may enhance interaction with neurotransmitter receptors .
  • Inhibition of Enzymatic Activity : Some studies have focused on the compound's ability to inhibit enzymes related to cancer progression, such as poly(ADP-ribose) polymerase (PARP). Compounds structurally related to this benzyl ester have demonstrated significant inhibitory activity against PARP-1, which is crucial for DNA repair mechanisms in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to the piperidine ring and substituents can significantly influence its pharmacological profile:

  • Amino Substituents : The presence of amino groups enhances the ability of the compound to interact with biological targets, potentially increasing its efficacy.
  • Benzyl Ester : The ester moiety may influence solubility and bioavailability, affecting how the compound is absorbed and metabolized in biological systems.

Case Studies

Several case studies provide insights into the efficacy and safety profile of compounds similar to this compound:

  • Study on Antitumor Efficacy : A study involving a series of piperidine derivatives demonstrated that modifications led to increased potency against various cancer cell lines. The most active compounds had IC50 values in the low micromolar range .
  • Neuroprotective Screening : In vitro assays revealed that certain analogs exhibited protective effects against oxidative stress-induced neuronal cell death. These findings suggest that structural modifications can enhance neuroprotective properties .
  • Enzyme Inhibition Research : Comparative studies showed that compounds with similar structures effectively inhibited PARP activity, with some achieving IC50 values significantly lower than existing therapeutic agents .

Q & A

Q. What are the optimized synthetic routes for preparing 4-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling 4-aminomethyl-piperidine-1-carboxylic acid benzyl ester with isopropylamine and 2-aminoethyl derivatives under controlled conditions. For example, Example 86 in describes a similar reaction using 4-methylthio-pteridine and 4-aminomethyl-piperidine-1-carboxylic acid benzyl ester, yielding a product verified by mass spectrometry (MS: m/z 379) . Optimization may include varying solvents (e.g., methanol or DMF), temperature (room temperature to reflux), and stoichiometric ratios. Purification via column chromatography or recrystallization is critical to isolate the final product.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. Infrared (IR) spectroscopy can validate functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹). As demonstrated in , GC-MS with low-intensity molecular ions (0.5–8.0%) may require complementary techniques like HPLC for purity assessment .

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to avoid hydrolysis of the benzyl ester group. emphasizes labeling and segregating waste for professional disposal to comply with safety protocols . Use PPE (gloves, goggles) and work in a fume hood, as advised in for similar piperidine derivatives .

Advanced Research Questions

Q. What computational or experimental strategies can elucidate the compound’s molecular interactions (e.g., with biological targets)?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to receptors like GPCRs or kinases. Pair with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for experimental validation. highlights analogous piperidine derivatives studied via NMR to map interaction sites .

Q. How can researchers resolve contradictions in stability data under varying pH or solvent conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. For example, ’s buffer system (sodium acetate and 1-octanesulfonate at pH 4.6) could be adapted to assess hydrolytic stability . Statistical tools (e.g., ANOVA) and kinetic modeling (Arrhenius plots) help identify degradation pathways.

Q. What role does this compound play in testing theoretical frameworks for piperidine-based drug design?

  • Methodological Answer : The compound’s branched amine-ethyl-isopropyl moiety provides a model for studying steric effects on receptor selectivity. emphasizes linking such research to theoretical frameworks, such as QSAR models, to predict bioactivity . Collaborate with crystallography (X-ray/NMR) to correlate structure-activity relationships.

Q. What methodologies are recommended for studying the compound’s metabolic fate in in vitro systems?

  • Methodological Answer : Use liver microsomes (human/rat) with LC-MS/MS to identify phase I/II metabolites. ’s peptide synthesis protocols can be adapted to track metabolic intermediates via isotopic labeling . Optimize incubation conditions (e.g., NADPH cofactor supplementation) to mimic physiological environments.

Experimental Design & Data Analysis

Q. How should researchers design experiments to assess the compound’s enantiomeric purity or chiral centers?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric detection can separate enantiomers. ’s IR and GC-MS data for spiro-piperidine derivatives provide a template for validating chiral integrity .

Q. What statistical approaches are critical for analyzing dose-response or toxicity data in preclinical studies?

  • Methodological Answer : Nonlinear regression (e.g., GraphPad Prism) for IC₅₀/EC₅₀ calculations. advocates exploratory data analysis (e.g., PCA) to identify outliers in high-throughput screens . Use Bayesian models for low-sample-size scenarios.

Q. How can researchers integrate this compound into multidisciplinary studies (e.g., chemical biology or materials science)?

  • Methodological Answer :
    Functionalize the benzyl ester group for bioconjugation (e.g., click chemistry) to create probes for cellular imaging. ’s emphasis on linking research to theoretical frameworks supports applications in targeted drug delivery or enzyme inhibition assays .

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